1-Benzyl-3-(bromomethyl)azetidine
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Overview
Description
1-Benzyl-3-(bromomethyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The presence of a bromomethyl group at the 3-position and a benzyl group at the 1-position makes this compound particularly interesting for various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(bromomethyl)azetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable bromomethyl precursor under basic conditions can yield the desired azetidine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(bromomethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted azetidines with different functional groups.
Oxidation and Reduction Reactions: Products include oxides and amines, respectively.
Scientific Research Applications
1-Benzyl-3-(bromomethyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(bromomethyl)azetidine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. This reactivity is crucial for its role in synthetic chemistry and biological applications .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring without the benzyl and bromomethyl substituents.
1-Benzylazetidine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-(Bromomethyl)azetidine: Lacks the benzyl group, affecting its overall reactivity and applications.
Uniqueness: 1-Benzyl-3-(bromomethyl)azetidine stands out due to the presence of both the benzyl and bromomethyl groups, which confer unique reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
1-benzyl-3-(bromomethyl)azetidine |
InChI |
InChI=1S/C11H14BrN/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
IRKZMPLRWBBIBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)CBr |
Origin of Product |
United States |
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